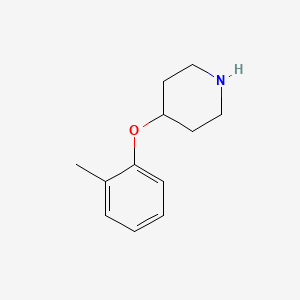

4-(2-メチルフェノキシ)ピペリジン

概要

説明

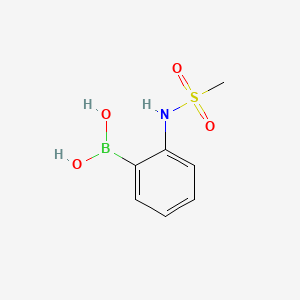

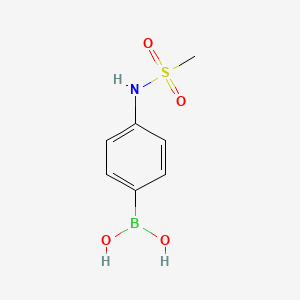

“4-(2-Methylphenoxy)piperidine” is a compound that belongs to the family of piperidine derivatives. It has a molecular weight of 241.76 . The IUPAC name for this compound is 4-[(2-methylphenoxy)methyl]piperidine hydrochloride .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions .Molecular Structure Analysis

The molecular structure of “4-(2-Methylphenoxy)piperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H19NO.ClH/c1-11-4-2-3-5-13 (11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical state of “4-(2-Methylphenoxy)piperidine” is solid . It has a molecular weight of 241.76 .科学的研究の応用

薬剤設計と合成

ピペリジン誘導体は、薬剤を設計するための最も重要な合成断片の1つです . これらは、製薬業界で重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラスに含まれています . 置換ピペリジンの合成のための迅速で費用対効果の高い方法の開発は、現代の有機化学における重要な課題です .

潜在的薬剤の生物学的評価

合成および天然のピペリジンの医薬用途は、最近の科学文献で広く取り上げられています . これには、ピペリジン部分を含む潜在的薬剤の発見と生物学的評価が含まれます .

アルカロイド合成

ピペリジン誘導体は、アルカロイドにも含まれています . アルカロイドは、自然界に存在する化合物であり、その多くは薬理作用があり、医薬品として使用されます。

多成分反応

ピペリジンは、多成分反応に関与しています . これらは、3つ以上の反応物が結合して生成物を形成する反応です .

水素化

ピペリジンは、水素化プロセスに関与しています . 水素化とは、分子状水素(H2)と別の化合物または元素との間の化学反応であり、通常は触媒の存在下で行われます .

環化

ピペリジンは、環化反応に関与しています . 環化とは、分子内の原子を環状または環状にするプロセスです .

環状付加

ピペリジンは、環状付加反応に関与しています . 環状付加とは、2つ以上の不飽和分子(または同一分子の部分)が結合して、結合多重度の正味の減少を伴う環状付加物を形成する化学反応です .

環構築

作用機序

Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers are regulated by this phytochemical .

Safety and Hazards

将来の方向性

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This field is expected to continue to grow and evolve, with ongoing research into the synthesis and pharmacological applications of piperidine derivatives .

生化学分析

Biochemical Properties

4-(2-Methylphenoxy)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules.

Cellular Effects

The effects of 4-(2-Methylphenoxy)piperidine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 4-(2-Methylphenoxy)piperidine can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can affect cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 4-(2-Methylphenoxy)piperidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves specific interactions with the active sites of enzymes, leading to changes in their catalytic activity . Furthermore, 4-(2-Methylphenoxy)piperidine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of 4-(2-Methylphenoxy)piperidine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Methylphenoxy)piperidine remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 4-(2-Methylphenoxy)piperidine vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, 4-(2-Methylphenoxy)piperidine can exhibit toxic or adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

4-(2-Methylphenoxy)piperidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the breakdown and synthesis of key metabolites, thereby affecting overall metabolic homeostasis . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function.

Transport and Distribution

Within cells and tissues, 4-(2-Methylphenoxy)piperidine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 4-(2-Methylphenoxy)piperidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity. For example, localization to the mitochondria can affect cellular energy production, while localization to the nucleus can influence gene expression.

特性

IUPAC Name |

4-(2-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLZZLRYRWFFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395042 | |

| Record name | 4-(2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-42-5 | |

| Record name | 4-(2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

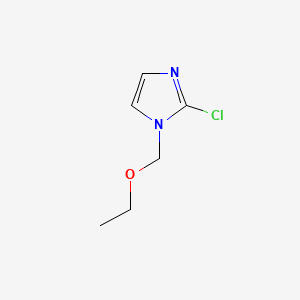

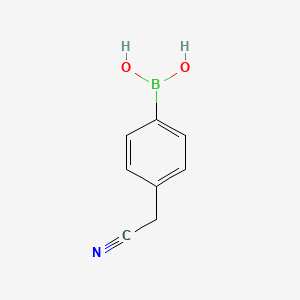

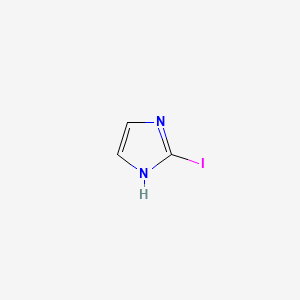

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)

![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)

![1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane](/img/structure/B1350195.png)